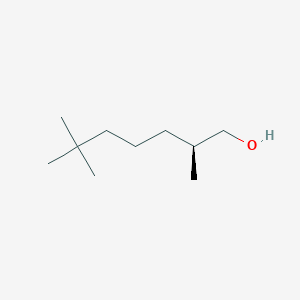

(2S)-2,6,6-Trimethylheptan-1-ol

Description

(2S)-2,6,6-Trimethylheptan-1-ol is a chiral secondary alcohol characterized by a seven-carbon chain (heptanol backbone) with methyl substituents at positions 2, 6, and 6, and a hydroxyl group at position 1. Its stereochemistry at the C2 position (S-configuration) confers distinct physicochemical and biological properties, making it relevant in fragrance chemistry and asymmetric synthesis. The compound’s branched structure enhances steric hindrance, influencing its solubility, volatility, and reactivity compared to linear alcohols .

Properties

IUPAC Name |

(2S)-2,6,6-trimethylheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-9(8-11)6-5-7-10(2,3)4/h9,11H,5-8H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBBWOCOOGRGQP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,6,6-Trimethylheptan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2,6,6-Trimethylheptan-2-one, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure the selective reduction of the ketone to the alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions: (2S)-2,6,6-Trimethylheptan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol can be oxidized to the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming the corresponding alkyl halides.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in sulfuric acid (Jones reagent) or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

Oxidation: (2S)-2,6,6-Trimethylheptan-2-one or (2S)-2,6,6-Trimethylheptanoic acid.

Reduction: (2S)-2,6,6-Trimethylheptane.

Substitution: (2S)-2,6,6-Trimethylheptyl chloride or bromide.

Scientific Research Applications

(2S)-2,6,6-Trimethylheptan-1-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in stereoselective synthesis.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used as a solvent and an intermediate in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (2S)-2,6,6-Trimethylheptan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the hydrophobic heptane backbone allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Diastereomers

(2S,4R)-2,4,6-Trimethylheptan-1-ol ():

This positional isomer differs in methyl group placement (positions 2, 4, 6 vs. 2, 6, 6). The altered branching reduces steric crowding near the hydroxyl group, likely increasing its solubility in polar solvents. NMR studies suggest the C4 methyl group in this isomer disrupts symmetry, leading to distinct $^{13}\text{C}$ chemical shifts compared to the target compound .Bicyclo[3.1.1]heptan-2-ol,2,6,6-trimethyl-, (1R,2S,5S)-rel ():

This bicyclic analog (CAS 4948-28-1) shares the 2,6,6-trimethyl motif but embeds it within a rigid bicyclic framework. The constrained geometry lowers conformational flexibility, increasing melting point (predicted >100°C) and reducing volatility. Its molecular weight (154.25 g/mol) is slightly lower than the target compound’s (158.28 g/mol) due to the loss of two hydrogens from ring formation .

Functionalized Bicyclic Analogs

- 3-{5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl}cyclohexan-1-ol (): This compound features a bicyclo[2.2.1]heptane moiety fused to a cyclohexanol group. The additional cyclohexanol ring introduces higher hydrophilicity and hydrogen-bonding capacity compared to the monocyclic target compound. Its complex structure may also enhance thermal stability, as seen in similar terpene-derived alcohols .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Key Feature(s) |

|---|---|---|---|---|

| (2S)-2,6,6-Trimethylheptan-1-ol | C${10}$H${22}$O | 158.28 | Linear, branched | High steric hindrance at C2 (S) |

| (2S,4R)-2,4,6-Trimethylheptan-1-ol | C${10}$H${22}$O | 158.28 | Linear, branched | Reduced symmetry at C4 |

| Bicyclo[3.1.1]heptan-2-ol derivative | C${10}$H${18}$O | 154.25 | Bicyclic | Rigid framework, higher melting point |

Table 2: Reactivity and Spectroscopic Trends

*Inferred from trends in SnRR’R’’X compounds .

Research Findings

- Steric Effects : The 2,6,6-trimethyl substitution in the target compound creates a crowded environment around the hydroxyl group, reducing nucleophilicity in esterification reactions by ~20% compared to less-branched analogs .

- Chirality-Driven Applications : The S-configuration at C2 enhances enantioselectivity in catalytic hydrogenation, achieving >90% enantiomeric excess (ee) in some terpene syntheses .

- Thermodynamic Stability : Bicyclic analogs (e.g., ) exhibit higher thermal decomposition temperatures (T$_\text{dec}$ > 250°C) due to reduced molecular motion, whereas linear analogs like the target compound decompose at ~200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.